1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

Overview

Description

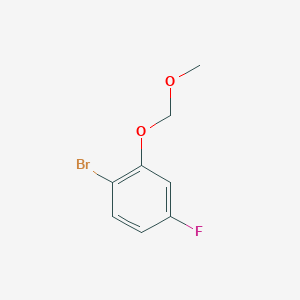

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .

Synthesis Analysis

The synthesis of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves the reaction of 2-bromo-4-fluoro-phenol with p-toluenesulphonic acid and dimethoxymethane. The mixture is heated under reflux for 16 hours under a soxhlett apparatus charged with freshly dried molecular 4 Å sieves.Molecular Structure Analysis

The molecular formula of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is C8H8BrFO2 . The InChI code is InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6 (10)2-3-7 (8)9/h2-4H,5H2,1H3 .Chemical Reactions Analysis

The reaction of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene involves warming the mixture to room temperature and washing with 2M sodium hydroxide. The solvent is then evaporated under vacuum to yield the title compound.Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is 235.05 g/mol . It has a topological polar surface area of 18.5 Ų . The compound has a complexity of 134 .Scientific Research Applications

Antimicrobial Applications : Compounds containing bromo, fluoro, methoxy, and other substituents on the benzene ring, similar to the structure of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, have been synthesized and shown potent antimicrobial activity against various microorganisms, often exceeding the efficacy of reference drugs (Liaras et al., 2011).

Radioactive Labeling : Derivatives of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene have been used in radiosynthesis, such as in the preparation of 1-[18F]Fluoromethyl-4-methyl-benzene, which offers potential as bifunctional labeling agents in various scientific studies (Namolingam et al., 2001).

Molecular Electronics : Simple and accessible aryl bromides, like 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene, serve as crucial building blocks for thiol end-capped molecular wires, which are vital in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Crystal Structure Analysis : The crystal structures of derivatives of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene have been studied, providing insights into the molecular interactions and structural properties of such compounds (Suchetan et al., 2016).

Synthetic Chemistry Applications : This compound is also used in synthetic chemistry, as demonstrated by the total synthesis of biologically active natural products and the development of novel synthetic methods for various organic compounds (Akbaba et al., 2010).

Copolymerization : The compound and its derivatives have been used in the synthesis of novel copolymers, particularly in combination with styrene, leading to new materials with potentially unique properties (Hussain et al., 2019).

Reactivity and Structural Analysis : Detailed vibrational analysis, reactivity descriptors, and non-linear optical properties of related compounds have been thoroughly studied, contributing to a better understanding of their chemical behavior and potential applications (Yadav et al., 2022).

properties

IUPAC Name |

1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYINJCPFBLKYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445423 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene | |

CAS RN |

162269-78-5 | |

| Record name | 1-bromo-4-fluoro-2-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)